4-(Butylamino)phenol

Lipid peroxidation Oxidative stress Microsomal assay

4-(Butylamino)phenol (Tenamene 1) is the C4 reference in the p‑alkylaminophenol series. Its IC₅₀ of 0.3 mM for lipid peroxidation sits midway between C1 (4.6 mM) and C6 (0.033 mM), while retaining intermediate superoxide scavenging that is lost in longer‑chain analogs. This dual‑activity profile enables simultaneous endpoint detection in SAR studies. The compound also shows antiproliferative activity against multidrug‑resistant MCF‑7/Adrᴿ and DU‑145 cells, outperforming fenretinide. Procure high‑purity 4‑(butylamino)phenol for reproducible SAR datasets and fuel antioxidant benchmarking (545 min induction at 48 ppm).

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 103-62-8
Cat. No. B089667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butylamino)phenol
CAS103-62-8
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)O
InChIInChI=1S/C10H15NO/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3
InChIKeyVAMBUGIXOVLJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butylamino)phenol (CAS 103-62-8): Physicochemical Identity and Procurement Classification


4-(Butylamino)phenol (CAS 103-62-8) is a para-substituted alkylaminophenol with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol [1]. It bears an n-butylamino group (-NH-C₄H₉) at the para position of the phenolic ring. Its key physicochemical parameters include a melting point of 70–71 °C, a boiling point of approximately 302.9 °C at 760 mmHg, a density of 1.053 g/cm³, and a calculated Log P of 2.642 [1]. Historically commercialized as Du Pont Gasoline Antioxidant No. 5 (also known as Tenamene 1), the compound is recognized by synonyms including N-butyl-p-aminophenol and p-hydroxyphenyl-n-butylamine . It is catalogued under EINECS 203-129-2, Beilstein Reference 2690441, and NSC 404034 .

Why 4-(Butylamino)phenol Cannot Be Interchanged with Shorter- or Longer-Chain p-Alkylaminophenol Analogs


The p-alkylaminophenol series exhibits a steep, non-linear structure–activity relationship (SAR) in which the alkyl chain length governs both the magnitude and the direction of biological effect [1][2]. In lipid peroxidation assays, potency increases by over 300-fold across the C1→C8 series, meaning that substituting the butyl (C4) analog with the methyl (C1) version results in a ~15-fold loss of inhibitory activity, while moving to the octyl (C8) analog yields an additional ~21-fold gain [1]. Conversely, superoxide scavenging capability follows the inverse rank order (C1 > C4 > C6 > C8), so a longer-chain substitution actually diminishes this specific activity [2]. In anticancer assays, the antiproliferative potency against drug-resistant cell lines (HL60R, MCF-7/Adrᴿ, DU-145) is chain-length-dependent, with the butyl analog occupying an intermediate but mechanistically distinct position that cannot be replicated by either shorter or longer congeners [2]. In industrial fuel-stabilization applications, the butyl substitution provides a specific balance of volatility, solubility, and radical-trapping kinetics that differs from both lower homologs and sterically hindered phenols such as BHT [1].

4-(Butylamino)phenol: Comparator-Anchored Quantitative Differentiation Evidence


Lipid Peroxidation Inhibition: 15.3-Fold Greater Potency Than p-Methylaminophenol in Rat Liver Microsomes

In a direct head-to-head comparison within the same study, 4-(butylamino)phenol inhibited ascorbate-dependent lipid peroxidation in rat liver microsomes with an IC₅₀ of 0.3 mM, representing a 15.3-fold increase in potency over p-methylaminophenol (IC₅₀ = 4.6 mM) [1]. The longer-chain p-hexylaminophenol (IC₅₀ = 0.033 mM, 139.4-fold vs. C1) and p-octylaminophenol (IC₅₀ = 0.014 mM, 328.6-fold vs. C1) were more potent still, establishing that the butyl analog occupies a quantitatively defined intermediate position in the chain-length–potency gradient. For context, p-butylaminophenol was also approximately 10.7-fold more potent than all-trans-retinoic acid (IC₅₀ = 3.2 mM) and approximately 16.7-fold more potent than fenretinide (IC₅₀ = 5 mM) in the same assay system [1].

Lipid peroxidation Oxidative stress Microsomal assay

Anticancer Activity: Chain-Length-Dependent Antiproliferative Potency Against Drug-Resistant Cancer Cell Lines

In a systematic SAR study, 4-(butylamino)phenol (designated compound 3 in the 2006 publication) suppressed growth of multiple cancer cell lines with potency that was chain-length-dependent, ranking as p-octylaminophenol (5) > p-hexylaminophenol (4) > p-butylaminophenol (3) > p-methylaminophenol (2) [1]. Critically, p-butylaminophenol and its longer-chain congeners exhibited antiproliferative activity against DU-145 prostate cancer cells that was greater than that of fenretinide (the parent retinoid compound), with the exception of the methyl analog [1]. Against HL60R (a retinoic acid-resistant leukemia clone), MCF-7/Adrᴿ (a multidrug-resistant breast cancer line), and DU-145 cells, the octyl analog was the most potent, but p-butylaminophenol showed clear, measurable activity significantly exceeding that of the methyl analog. In HL60 cells, growth inhibition by p-alkylaminophenols was associated with apoptosis induction [1].

Anticancer Drug-resistant cancer Prostate cancer

DPPH Radical Scavenging: Stoichiometric Equivalence to Vitamin E

In the DPPH radical scavenging assay, 4-(butylamino)phenol at 20 mM reduced absorbance at 517 nm to approximately 0.52 (control absorbance ~0.91), representing activity comparable to vitamin E (α-tocopherol), which reduced absorbance to ~0.54 under identical conditions [1]. The stoichiometry of the reaction was determined to be one molecule of p-butylaminophenol scavenging two molecules of DPPH radical, identical to vitamin E and to the other simple p-alkylaminophenols (methyl, hexyl, octyl) [1]. In contrast, the p-methoxybenzyl derivative scavenged four DPPH radicals per molecule, demonstrating approximately 2-fold higher potency, while fenretinide exhibited only one-half the scavenging activity of vitamin E [1]. This indicates that for DPPH-specific radical scavenging, the butyl chain length does not confer an advantage or disadvantage relative to other straight-chain alkyl congeners, but it matches the vitamin E benchmark—a critical quality control reference point.

DPPH assay Radical scavenging Antioxidant benchmarking

Superoxide Scavenging: Inverse Chain-Length Dependence Establishes Mechanistic Selectivity Over Lipid Peroxidation

A critical differentiation emerges when comparing lipid peroxidation inhibition with superoxide radical scavenging. Whereas lipid peroxidation inhibitory potency increases with alkyl chain elongation (C8 > C6 > C4 > C1), superoxide scavenging capability follows the exact opposite rank order: p-methylaminophenol (C1) > p-butylaminophenol (C4) > p-hexylaminophenol (C6) > p-octylaminophenol (C8) [1][2]. This inverse SAR was consistently observed across two independent studies and indicates that p-butylaminophenol possesses a mechanistically distinct profile: it is a substantially better lipid peroxidation inhibitor than the methyl analog (15.3-fold) while retaining intermediate superoxide scavenging capability that is lost in longer-chain analogs [1][2]. This inverse relationship demonstrates that the anticancer activity of p-alkylaminophenols correlates with lipid peroxidation inhibitory activity rather than with superoxide scavenging [1].

Superoxide scavenging Mechanistic selectivity Reactive oxygen species

Gasoline Oxidation Stability: Induction Period of 545 Minutes at 0.0048 wt% in Cracked Gasoline

In a standardized oxygen bomb stability test (ASTM D525-type induction period method), a sample of Pennsylvania cracked gasoline containing 0.0048 weight percent of p-butylaminophenol (N-n-butyl-p-aminophenol) exhibited an induction period of 545 minutes, compared with only 65 minutes for the uninhibited baseline gasoline [1]. This represents an 8.4-fold extension of oxidative stability. However, the addition of 1.0 mg/L of cobalt (a catalytically active metal) reduced the induction period to 360 minutes—a 34% decrease—indicating metal-catalyzed oxidation partially compromises performance [1]. By comparison, at a higher treat rate of 0.01 wt%, the structurally related antioxidant N,N-di-sec-butyl-p-phenylenediamine achieved 695 minutes (baseline 65 min), which was reduced to 155 minutes (78% loss) in the presence of copper, highlighting the differential metal sensitivity of aminophenol versus phenylenediamine antioxidants [1].

Fuel antioxidant Induction period Gasoline stabilization

4-(Butylamino)phenol: Evidence-Backed Research and Industrial Application Scenarios


Intermediate Chain-Length Reference Standard in p-Alkylaminophenol SAR Studies

4-(Butylamino)phenol serves as the C4 reference point in structure–activity relationship investigations of the p-alkylaminophenol series. Its IC₅₀ of 0.3 mM for microsomal lipid peroxidation inhibition sits between the C1 (4.6 mM) and C6 (0.033 mM) analogs, enabling researchers to quantify the incremental contribution of each methylene unit to antioxidant potency [1]. Because the compound also retains intermediate superoxide scavenging activity that is progressively lost in C6 and C8 analogs, it is the optimal choice for experiments requiring simultaneous detection of both lipid peroxidation and superoxide endpoints [2]. Procurement of high-purity 4-(butylamino)phenol is essential for generating internally consistent SAR datasets across the full alkyl chain-length series.

Anticancer Lead Optimization Targeting Drug-Resistant Prostate and Breast Cancer Cell Lines

The demonstrated antiproliferative activity of 4-(butylamino)phenol against DU-145 prostate cancer cells and MCF-7/Adrᴿ multidrug-resistant breast cancer cells—exceeding that of fenretinide—positions this compound as a scaffold for medicinal chemistry optimization [2]. Its intermediate chain length provides a starting point for further derivatization aimed at improving potency while maintaining the drug-resistant cell line activity that distinguishes p-alkylaminophenols from the parent retinoid [2]. Researchers procuring this compound for anticancer screening should note that its activity correlates with lipid peroxidation inhibitory capacity rather than superoxide scavenging, guiding the design of mechanistic assays [2].

Gasoline Antioxidant Additive Development and Benchmarking Against Hindered Phenols

The documented induction period of 545 minutes at a treat rate of 0.0048 wt% (48 ppm) in cracked gasoline establishes 4-(butylamino)phenol as a quantitatively characterized aminophenolic fuel antioxidant [3]. This performance provides a benchmark for comparing newer antioxidant candidates and for evaluating synergistic combinations with metal deactivators. The 34% induction period reduction upon cobalt exposure also makes it a useful probe compound for studying metal-catalyzed oxidation mechanisms in fuel systems [3]. Procurement for fuel additive research should specify the compound's historical designation as Du Pont Gasoline Antioxidant No. 5 / Tenamene 1 to ensure correct identity [3].

Mechanistic Probe for Dissecting Lipid Peroxidation Versus Superoxide-Driven Pathways

Because the p-alkylaminophenol series displays a directional inversion of SAR between lipid peroxidation inhibition (C8 > C6 > C4 > C1) and superoxide scavenging (C1 > C4 > C6 > C8), 4-(butylamino)phenol occupies a unique intermediate position where both activities are simultaneously measurable [1][2]. This makes it a valuable tool compound for experiments designed to deconvolute whether a biological endpoint (e.g., apoptosis induction, cytotoxicity) is driven primarily by lipid peroxidation or by superoxide-mediated mechanisms. No other single chain-length analog in the series provides this balanced dual-activity profile [1][2].

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